1-Naphthalenamine,1,2,3,4-tetrahydro-5-(trifluoromethoxy)-,(1S)-
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Overview
Description
1-Naphthalenamine,1,2,3,4-tetrahydro-5-(trifluoromethoxy)-,(1S)- is a chemical compound with a complex structure that includes a naphthalene ring system, an amine group, and a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenamine,1,2,3,4-tetrahydro-5-(trifluoromethoxy)-,(1S)- typically involves multiple steps, starting from commercially available precursors. One common route includes the reduction of a naphthalene derivative followed by the introduction of the trifluoromethoxy group through nucleophilic substitution. The reaction conditions often require the use of strong reducing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenamine,1,2,3,4-tetrahydro-5-(trifluoromethoxy)-,(1S)- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The naphthalene ring can be further reduced under specific conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Naphthalenamine,1,2,3,4-tetrahydro-5-(trifluoromethoxy)-,(1S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine,1,2,3,4-tetrahydro-5-(trifluoromethoxy)-,(1S)- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine,1,2,3,4-tetrahydro-5-methoxy-: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Naphthalenamine,1,2,3,4-tetrahydro-5-chloro-: Contains a chloro substituent instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 1-Naphthalenamine,1,2,3,4-tetrahydro-5-(trifluoromethoxy)-,(1S)- imparts unique properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it more suitable for specific applications compared to its analogs.
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
(1S)-5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h2-3,6,9H,1,4-5,15H2/t9-/m0/s1 |
InChI Key |
CEWLRRRWXJKROL-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)OC(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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